molecular formula C18H18FN3O4S2 B2923861 2-(4-fluorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)ethanesulfonamide CAS No. 1351618-05-7

2-(4-fluorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)ethanesulfonamide

Cat. No.: B2923861
CAS No.: 1351618-05-7
M. Wt: 423.48
InChI Key: XSPQPLORIJMRIQ-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)ethanesulfonamide is a complex organic compound that features a combination of fluorophenoxy, pyridazinone, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)ethanesulfonamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is often introduced via a Suzuki coupling reaction, where a thiophene boronic acid or ester reacts with a halogenated pyridazinone derivative in the presence of a palladium catalyst.

    Attachment of the Fluorophenoxy Group: The fluorophenoxy group can be attached through a nucleophilic aromatic substitution reaction, where a fluorophenol reacts with an appropriate leaving group on the pyridazinone core.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide linkage by reacting the intermediate with ethanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-efficiency. This might involve continuous flow chemistry techniques, automated synthesis platforms, and the use of robust catalysts and reagents to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)ethanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its interactions with specific biological targets, such as enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways, particularly those related to inflammation, cancer, and metabolic disorders.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs, with modifications to its structure aimed at improving efficacy, selectivity, and pharmacokinetic properties.

    Industrial Applications: The compound may also find use in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular signaling pathways. For example, it might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)ethanesulfonamide
  • 2-(4-bromophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)ethanesulfonamide
  • 2-(4-methylphenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)ethanesulfonamide

Uniqueness

The uniqueness of 2-(4-fluorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)ethanesulfonamide lies in its fluorine atom, which can significantly influence its biological activity, metabolic stability, and binding affinity to molecular targets. Fluorine atoms often enhance the lipophilicity and membrane permeability of compounds, making them more effective in reaching intracellular targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O4S2/c19-14-3-5-15(6-4-14)26-11-13-28(24,25)20-9-10-22-18(23)8-7-16(21-22)17-2-1-12-27-17/h1-8,12,20H,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPQPLORIJMRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)CCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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